molecular formula C6H5BrN4 B2465673 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine CAS No. 1086838-38-1

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine

Cat. No. B2465673
CAS RN: 1086838-38-1
M. Wt: 213.038
InChI Key: PTOZTBARCUGHCN-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine is a heterocyclic compound . It belongs to the class of triazoles, which are cyclic compounds with two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine consists of a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C6H5BrN4 .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine are not detailed in the available literature, triazoles in general are known to be involved in a variety of chemical reactions due to their versatile biological activities .

Scientific Research Applications

Molecular Structure and Vibrational Dynamics

The molecular structure and vibrational dynamics of compounds like 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine are explored using density functional theory (DFT). These studies help in understanding the stabilization and tautomeric forms influenced by methyl substitution in the pyridine ring (Lorenc et al., 2007).

Synthesis and Structural Analysis

Research has been conducted on the efficient synthesis and X-ray structure analysis of compounds including 6-bromo variants of triazolopyridines. Such studies are significant for pharmaceutical applications owing to the biological activity of these compounds (El-Kurdi et al., 2021).

Chemical Reactions and Derivatives Synthesis

Studies focus on the synthesis of various derivatives of triazolopyridines, including 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine. Understanding these reactions is crucial for developing new compounds with potential applications in different fields, such as medicinal chemistry (Ibrahim et al., 2011).

Biological Applications and Activity

Certain derivatives of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine show promising biological activities, including anti-HCV activity. This highlights the potential of these compounds in therapeutic applications (Wang et al., 2005).

properties

IUPAC Name

6-bromo-7-methyl-2H-triazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-3-4(7)2-8-6-5(3)9-11-10-6/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOZTBARCUGHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NNN=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine

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